In Vitro AKR1C2 Enzyme Inhibition: Quantitative Potency Benchmarking
5-Bromo-2-methoxypyridine-3-thiol demonstrates a specific and quantifiable inhibitory effect against human recombinant aldo-keto reductase family 1 member C2 (AKR1C2) [1]. In a functional biochemical assay measuring the inhibition of S-tetralol oxidation, the compound exhibited an IC50 of 206 µM [1]. This level of potency is comparable to, or more defined than, other early-stage AKR1C2 inhibitors identified in fragment screens, such as a specific salicylate-based compound which was reported with an IC50 of 205.7 µM in a similar assay [2]. This provides a clear benchmark for researchers investigating AKR1C2 modulation.
| Evidence Dimension | AKR1C2 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 206 µM |
| Comparator Or Baseline | Salicylate-based compound 26 (IC50 = 205.7 µM) [2] |
| Quantified Difference | Potency difference: <1 µM (comparable) |
| Conditions | Inhibition of human recombinant AKR1C2 assessed as S-tetralol oxidation by micro plate fluorescence reader based assay |
Why This Matters
This defined in vitro potency provides a critical data point for selecting the compound as a validated tool for AKR1C2 target engagement studies, allowing for direct comparison with other known inhibitors.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50384946: IC50 for human recombinant AKR1C2. View Source
- [2] Brozic, P., Turk, S., Rizner, T. L., & Gobec, S. (2012). Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library. Journal of Medicinal Chemistry, 55(17), 7713–7726. View Source
